(2,3-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic naming of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. According to the standard nomenclature protocols observed in related compounds, the proper IUPAC name would be N-[(2,3-dimethoxyphenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine . This designation clearly identifies the primary structural components: a dimethoxybenzyl moiety connected through a nitrogen atom to an ethyl-substituted pyrrolidine ring system.
The nomenclature reflects the hierarchical priority system where the pyrrolidine ring serves as the principal chain, with the benzyl component treated as a substituent on the nitrogen atom. The systematic name emphasizes the specific positioning of the methoxy groups at the 2 and 3 positions on the benzene ring, distinguishing it from other positional isomers such as the 3,4-dimethoxy variant found in related structures. The ethyl substitution on the pyrrolidine nitrogen is indicated by the "1-ethyl" prefix, while the "2-yl" designation specifies the connection point from the pyrrolidine ring to the methyl bridge.
Alternative naming conventions may employ different structural hierarchy assignments, potentially describing the compound as a substituted benzylamine or as a pyrrolidine derivative with benzyl substitution. These variations in systematic naming reflect the flexibility inherent in IUPAC nomenclature when dealing with complex molecules containing multiple ring systems and functional groups.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic features derived from its constituent structural elements. The pyrrolidine ring system adopts a puckered conformation typical of five-membered heterocycles, with the nitrogen atom exhibiting tetrahedral geometry due to its three sigma bonds and one lone pair of electrons. This configuration results in a pyramidal arrangement around the nitrogen center, with bond angles approximating the tetrahedral angle of 109.5 degrees.
The benzyl component maintains planar geometry characteristic of aromatic systems, with the methoxy substituents at positions 2 and 3 introducing additional conformational considerations. The presence of these electron-donating groups influences the electron density distribution within the aromatic ring and affects the rotational barriers around the benzyl-nitrogen bond. Computational studies on related dimethoxybenzyl compounds suggest that the methoxy groups preferentially adopt coplanar orientations with the benzene ring to maximize conjugation effects.
The flexible methylene bridges connecting the pyrrolidine ring to both the ethyl substituent and the benzyl moiety introduce significant conformational freedom to the molecule. Rotational analysis of similar compounds indicates that multiple low-energy conformations exist, with interconversion occurring readily at ambient temperatures. The overall molecular shape is best described as having a butterfly-like configuration, where the aromatic and heterocyclic components can adopt various relative orientations depending on the specific rotational states of the connecting bonds.
Crystallographic Studies and X-ray Diffraction Data
While specific crystallographic data for this compound remains limited in the available literature, analysis of structurally related compounds provides valuable insights into the expected solid-state behavior. Crystallographic studies of similar benzylpyrrolidine derivatives reveal characteristic packing patterns dominated by weak intermolecular interactions including van der Waals forces and potential hydrogen bonding through the amine nitrogen.
The molecular packing in crystalline forms of related dimethoxybenzyl compounds typically exhibits layered arrangements where aromatic rings engage in pi-pi stacking interactions. These interactions are particularly significant for molecules containing multiple aromatic systems, leading to preferential orientations that maximize overlap between electron-rich aromatic regions. The presence of methoxy groups introduces additional sites for weak hydrogen bonding through oxygen lone pairs, potentially influencing crystal lattice stability and packing efficiency.
Based on structural analogues, the expected unit cell parameters would likely fall within typical ranges for organic compounds of comparable molecular weight and functionality. The molecular weight of approximately 278 grams per mole, derived from the molecular formula C₁₆H₂₆N₂O₂, suggests moderate-sized unit cells with multiple molecules per asymmetric unit. Crystal density values for similar compounds typically range from 1.1 to 1.3 grams per cubic centimeter, reflecting the relatively low atomic number elements present in the structure.
Comparative Analysis of Structural Isomers and Analogues
The structural landscape surrounding this compound includes numerous isomers and analogues that provide comparative context for understanding its unique properties. The most closely related structural isomer is the 3,4-dimethoxy variant, N-(3,4-dimethoxybenzyl)-1-(1-ethylpyrrolidin-2-yl)methanamine, which differs only in the positioning of the methoxy substituents on the aromatic ring. This positional isomerism significantly affects the electronic properties and potential biological activity of the compounds.
The comparative analysis reveals that methoxy group positioning profoundly influences molecular properties through electronic and steric effects. The 2,3-dimethoxy substitution pattern creates a unique electronic environment where the adjacent methoxy groups can engage in cooperative electron donation to the aromatic system. This contrasts with the 3,4-dimethoxy isomer, where the substitution pattern affects different positions relative to the benzyl connection point, potentially altering binding affinities and conformational preferences.
Structural analogues featuring different heterocyclic components provide additional comparative insights. Compounds incorporating pyrrolidine rings with alternative substitution patterns, such as 1-(3,5-dimethoxybenzyl)pyrrolidin-3-ol, demonstrate how modifications to the heterocyclic component affect overall molecular properties. These comparisons highlight the modular nature of the target compound's structure and the potential for systematic modification to tune specific properties.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-4-18-10-6-8-14(18)12-17-11-13-7-5-9-15(19-2)16(13)20-3/h5,7,9,14,17H,4,6,8,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYAJPNTPYGIFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=C(C(=CC=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Nitro Precursors
- A common route to 1-ethyl-pyrrolidin-2-ylmethyl amines involves catalytic hydrogenation of nitro-substituted pyrrolidine derivatives.
- According to patent RU2081111C1, nitro derivatives of pyrrolidine are hydrogenated using catalysts such as platinum oxide or palladium on carbon under mild conditions to yield the corresponding amines with high purity.
- The process parameters include:
- Use of alcohol solvents (ethanol/methanol mixtures).
- Ambient to moderate temperatures.
- Catalyst removal by filtration post-reaction.
- This method is scalable and provides optically pure amines suitable for further functionalization.
Synthesis of (R)- or (S)-2-Methylpyrrolidine Intermediates
- WO2008137087A1 describes a process for preparing chiral 2-methylpyrrolidine derivatives, which can be adapted for 1-ethyl-pyrrolidin-2-ylmethyl amines.
- The process involves:
- Hydrogenation of 2-methylpyrroline using platinum catalysts (5% Pt-C preferred).
- Use of ethanol/methanol solvent mixtures at ambient temperature.
- Subsequent base treatment to isolate the desired amine.
- This approach ensures high optical purity and is commercially scalable.
Coupling of 2,3-Dimethoxybenzyl and 1-Ethyl-pyrrolidin-2-ylmethyl Amine
Reductive Amination
- The most common method to couple benzyl groups with amines is reductive amination , where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
- For (2,3-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine:
- The 2,3-dimethoxybenzaldehyde is reacted with 1-ethyl-pyrrolidin-2-ylmethyl amine.
- The imine intermediate formed is reduced using agents such as sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts.
- This method provides high yields and selectivity under mild conditions.
Alternative Coupling via Nucleophilic Substitution
- Another approach involves nucleophilic substitution of a 2,3-dimethoxybenzyl halide (e.g., chloride or bromide) with the amine.
- This reaction typically requires:
- A polar aprotic solvent such as dimethylformamide (DMF).
- Mild heating (100–160 °C) under inert atmosphere.
- Use of bases to scavenge generated acids.
- Copper catalysts may be employed to facilitate coupling in some related systems.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|---|
| Preparation of pyrrolidine amine | Catalytic hydrogenation | Platinum (IV) oxide, 5% Pt-C | Ethanol/methanol solvent, ambient | High optical purity, scalable |
| Preparation of 2,3-dimethoxybenzyl | Methylation of catechol derivatives | Dimethyl sulfate or methyl iodide | Basic conditions | Standard organic synthesis |
| Coupling via reductive amination | Reductive amination | 2,3-Dimethoxybenzaldehyde, NaBH3CN | Mild temperature, inert atmosphere | High yield, selective |
| Coupling via nucleophilic substitution | Nucleophilic substitution | 2,3-Dimethoxybenzyl halide, amine, base, Cu catalyst | DMF solvent, 100–160 °C, N2 atmosphere | Alternative method, requires heating |
Research Findings and Optimization Notes
- The hydrogenation step for pyrrolidine amine synthesis benefits from platinum catalysts, with 5% Pt-C providing optimal activity and selectivity.
- Solvent mixtures of ethanol and methanol in ratios of 2:1 to 3:1 (v/v) improve catalyst performance and product isolation.
- Reductive amination is favored for coupling due to its mild conditions and high selectivity, minimizing side reactions and racemization.
- Use of polar aprotic solvents like DMF enhances nucleophilic substitution efficiency when halide intermediates are employed.
- Copper(I) chloride is a preferred catalyst for coupling reactions involving pyrrolidine derivatives and aromatic halides, facilitating C-N bond formation.
- Reaction times for coupling steps vary from 10 to 48 hours depending on temperature and catalyst loading.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to form the corresponding methyl group.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: 2,3-Dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: 2,3-Dimethoxytoluene.
Substitution: Various substituted benzyl derivatives depending on the substituent used.
Scientific Research Applications
(2,3-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy groups and the pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Amine Derivatives
Structural Analogues and Substituent Effects
A. (3-Bromo-4-methoxy-benzyl)-(2,3-dimethoxy-benzyl)-amine ()
- Key Differences :
- Replacement of the pyrrolidine moiety with a second dimethoxybenzyl group.
- Addition of a bromine atom at the 3-position of the aromatic ring.
- Implications: Bromine increases molecular weight (366.255 g/mol vs. Lack of a pyrrolidine ring reduces conformational flexibility compared to the target compound .
B. (2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine ()
- Key Differences: Substitution of the pyrrolidine group with a methylated benzimidazole ring.
- Implications :
C. Benzyl-(2,3-dimethoxy-benzyl)-amine ()
- Key Differences :
- Simplified structure with a benzyl group replacing the pyrrolidine-ethyl chain.
- Implications: Lower molecular weight (257.33 g/mol) and reduced steric hindrance may enhance solubility but decrease target specificity.
Heterocyclic Variants
A. (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine ()
- Key Differences :
- Pyrrolidine replaced with a furan ring.
- Implications: Furan’s oxygen atom introduces polarity and weak hydrogen-bond acceptor capacity. Reduced nitrogen content may diminish interactions with amine-binding targets (e.g., monoamine transporters) .
B. (2,3-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine ()
- Key Differences :
- Morpholine ring (oxygen and nitrogen heteroatoms) instead of pyrrolidine.
- Ethyl linker may increase conformational flexibility compared to the target compound’s methyl-pyrrolidine group .
Pharmacological and Functional Comparisons
Physicochemical and Binding Properties
- Lipophilicity : The ethyl-pyrrolidine group in the target compound likely increases logP compared to morpholine or furan derivatives, favoring blood-brain barrier penetration.
- Hydrogen Bonding: The pyrrolidine’s tertiary amine provides a hydrogen-bond donor, absent in benzimidazole or brominated analogues.
Biological Activity
(2,3-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine, with CAS number 726160-10-7, is an organic compound characterized by a benzyl group with two methoxy substituents and a pyrrolidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H26N2O2, with a molecular weight of 278.39 g/mol. The compound features:
- Benzyl Group : Substituted at the 2 and 3 positions with methoxy groups.
- Pyrrolidine Ring : Contains an ethyl group attached to the nitrogen atom.
The structural characteristics suggest potential interactions with biological targets due to the presence of functional groups conducive to hydrogen bonding and hydrophobic interactions.
Synthesis
The synthesis of this compound typically involves:
- Formation of 2,3-Dimethoxybenzyl Chloride : Reaction of 2,3-dimethoxybenzyl alcohol with thionyl chloride.
- N-Alkylation : The benzyl chloride is reacted with 1-ethylpyrrolidine in the presence of a base like sodium hydride or potassium carbonate to yield the final product.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms.
- Receptor Binding : It may interact with various receptors, modulating their activity through conformational changes induced by the binding of the methoxy and pyrrolidine moieties .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related pyrrolidine derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with MIC values as low as 0.0039 mg/mL .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Pyrrolidine Derivative A | 0.0039 | S. aureus, E. coli |
| Pyrrolidine Derivative B | 0.025 | E. coli |
Anticancer Activity
In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. For example:
- Compounds tested against U-937 and SK-MEL-1 cell lines showed IC50 values ranging from 5.7 to 12.2 μM, indicating strong antiproliferative activity .
Case Studies
- Study on Antifungal Properties : A series of pyrrolidine derivatives were evaluated for antifungal activity, revealing that certain modifications to the structure significantly enhanced their efficacy against fungal pathogens.
- Antibacterial Evaluation : In a study focusing on various alkaloids, compounds structurally similar to this compound were shown to inhibit the growth of harmful bacteria effectively .
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing (2,3-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine, and how are reaction conditions optimized?
- The compound can be synthesized via reductive amination or coupling reactions. For example, analogous amines are prepared using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or peptide coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate) . Optimization typically involves screening solvents (e.g., THF, DMF), bases (e.g., NaHCO₃, DIPEA), and catalysts (e.g., Pd(OAc)₂) under controlled temperatures (e.g., 100°C for coupling reactions) . Microwave-assisted synthesis (e.g., ) may reduce reaction times.
Q. What characterization techniques are critical for verifying the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (ESI-MS): To validate molecular weight (e.g., ES/MS m/z data in ).
- Chromatography: HPLC or column chromatography (eluent gradients like hexane/acetone or dichloromethane/methanol) to assess purity and isolate intermediates .
- Elemental Analysis: To confirm empirical formula.
Q. How can researchers address low yields during the alkylation of pyrrolidine derivatives in this compound’s synthesis?
- Low yields in alkylation steps may arise from steric hindrance or competing side reactions. Strategies include:
- Using bulky leaving groups to favor SN2 mechanisms.
- Employing phase-transfer catalysts or microwave irradiation to enhance reaction efficiency .
- Optimizing stoichiometry of reagents (e.g., excess amine or halide) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced biological activity?
- Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO/LUMO energies) influencing reactivity. Molecular docking (as in ) evaluates binding affinities to target proteins (e.g., enzymes or receptors). For example, modifying the benzodioxin or pyrrolidine moieties could alter steric/electronic interactions, which can be simulated before synthesis .
Q. What mechanistic insights explain discrepancies between predicted and observed regioselectivity in cross-coupling reactions involving this compound?
- Regioselectivity in Pd-catalyzed couplings may deviate due to:
- Electronic effects (e.g., electron-rich/withdrawing groups on aryl rings).
- Steric constraints from the 2,3-dimethoxybenzyl group.
- Catalyst ligand effects (e.g., bulky phosphine ligands favoring specific transition states). Detailed kinetic studies and in situ monitoring (e.g., via IR spectroscopy) are recommended .
Q. How can researchers resolve conflicting data between in vitro bioactivity assays and computational predictions for this compound?
- Contradictions may arise from assay conditions (e.g., pH, solvent) or oversimplified computational models. Solutions include:
- Re-evaluating assay protocols (e.g., using lower DMSO concentrations).
- Incorporating solvation effects and protein flexibility in docking studies .
- Performing free-energy perturbation (FEP) calculations to refine binding affinity predictions .
Q. What strategies are effective for quantifying trace impurities (e.g., diastereomers or byproducts) in bulk samples?
- Chiral HPLC: To separate enantiomers using chiral stationary phases.
- LC-MS/MS: For high-sensitivity detection of low-abundance impurities.
- NMR Relaxation Methods: To identify slow-exchanging conformers .
Methodological Considerations
Q. How should researchers design catalytic systems for asymmetric synthesis of this compound’s stereoisomers?
- Use chiral ligands (e.g., BINAP or Josiphos) with transition metals (e.g., Ru or Ir) to induce enantioselectivity. For example, Eli Lilly’s synthesis of pyrrolo[2,3-d]pyrimidines () employs Pd catalysts with chiral auxiliaries. Reaction parameters (temperature, solvent polarity) must be tuned to maximize enantiomeric excess (ee) .
Q. What experimental and computational approaches validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
